N-allyl-N-{4-nitrophenyl}acetamide
Description
N-(4-Nitrophenyl)acetamide (CAS 104-04-1) is a nitro-substituted acetamide derivative with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . It serves as a versatile scaffold in medicinal chemistry due to the electron-withdrawing nitro group, which enhances electrophilicity and influences bioactivity.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-12(9(2)14)10-4-6-11(7-5-10)13(15)16/h3-7H,1,8H2,2H3 |
InChI Key |
YVZAMWKBHJCCMO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N(CC=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
b. Cytotoxic and Antiproliferative Activity
- Imidazole Derivatives : Tetra-aryl imidazole derivatives with N-(4-nitrophenyl)acetamide substituents exhibited cytotoxic effects against C6 glioma and HepG2 cells (IC₅₀ = 15.67 µg/mL). The imidazole scaffold facilitates DNA intercalation or kinase inhibition .
- Triazole Derivatives : N-(4-nitrophenyl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide () was used as a query in virtual screening for quorum-sensing inhibitors. The triazole group enhances binding to bacterial LasR receptors .
c. Enzymatic Inhibition
Physicochemical and Structural Comparisons
Key Observations :
- Electron-Withdrawing Groups : The nitro group at the para position enhances electrophilicity, improving target binding in all derivatives.
- Bulkier Substituents : Larger groups (e.g., benzimidazole, triazole) increase molecular weight but improve specificity for enzymes or DNA targets.
- Hybrid Structures : Combining N-(4-nitrophenyl)acetamide with heterocycles (e.g., imidazole, triazole) synergizes bioactivity through multifunctional interactions.
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